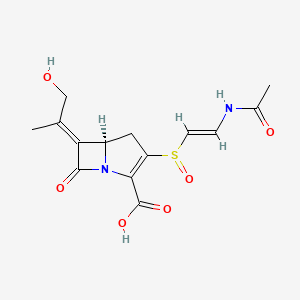

Asparenomycin A

Beschreibung

Discovery and Initial Characterization in Research Contexts

Asparenomycin (B1242592) A, along with its related compounds Asparenomycin B and C, was first identified as a new member of the carbapenem (B1253116) family of antibiotics. nih.govnih.gov These compounds were isolated from the fermentation products of soil-dwelling bacteria, including Streptomyces tokunonensis and other Streptomyces species. nih.govnih.govnaturalproducts.netnih.govbjid.org.br Initial studies characterized Asparenomycin A as a broad-spectrum antibiotic with bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic strains. nih.govontosight.ai A key finding from early research was its potent ability to inhibit a wide variety of β-lactamases, the enzymes produced by bacteria that confer resistance to many β-lactam antibiotics. nih.govjst.go.jp This inhibitory action, which involves the acylation of the β-lactamase enzyme, established this compound as a compound of significant interest for overcoming antibiotic resistance. nih.govjst.go.jp

Academic Significance and Research Trajectory of this compound

The academic significance of this compound extends beyond its antibacterial properties. It serves as a crucial tool for studying the mechanisms of antibiotic resistance and for exploring novel enzymatic functions. nih.gov The research trajectory for this compound began with its discovery and initial biological profiling. nih.govnih.gov This was followed by intensive efforts in the field of synthetic chemistry to achieve its total synthesis, a complex challenge due to its stereochemistry. acs.orgnih.govtitech.ac.jplawrence-group.orgethz.chmdpi.com

More recently, the focus has shifted to its intricate biosynthesis. A pivotal area of investigation is the construction of its unique C6 isopropyl side chain, a feature that distinguishes it from many other carbapenems. nih.govacs.org This has led to the discovery and detailed study of the enzyme TokK, a B12-dependent radical S-adenosylmethionine (SAM) methylase. nih.govresearchgate.netresearchgate.netresearchgate.net The study of TokK and its mechanism represents the forefront of the research trajectory, delving into fundamental questions of biocatalysis and enzymatic radical-based reactions. nih.govresearchgate.netresearchgate.netacs.orgnih.govresearchgate.net

| Property | Description |

| Compound Class | Carbapenem Antibiotic nih.gov |

| Natural Source | Streptomyces tokunonensis nih.govnaturalproducts.net |

| Core Structure | 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ontosight.ai |

| Key Feature | C6 isopropyl side chain nih.govacs.org |

| Primary Research Area | Inhibition of β-lactamases nih.govjst.go.jp |

| Biosynthetic Enzyme of Interest | TokK (Radical SAM Methylase) nih.govnih.gov |

Historical Overview of Key Research Milestones for this compound

The scientific journey of this compound is marked by several key milestones that have advanced the fields of natural product chemistry and enzymology.

1981-1982: Discovery and Initial Reports: The initial discovery and characterization of Asparenomycins A, B, and C were published, establishing them as new carbapenem antibiotics with potent β-lactamase inhibitory activity. nih.govnih.govnih.gov

1984: Total Synthesis of dl-Asparenomycins: The first total synthesis of the dl-racemic forms of the asparenomycins was accomplished, a significant achievement in synthetic organic chemistry that provided access to the molecular scaffold for further study.

1992: Synthesis of Analogs: Research into synthetic analogs was undertaken to explore structure-activity relationships. One such analog showed comparable antibacterial activity to this compound but was a less effective β-lactamase inhibitor, highlighting the structural requirements for this activity. nih.govdoi.org

2019: Identification of TokK's Role: A pivotal study identified that a single cobalamin-dependent radical SAM enzyme, TokK, is responsible for installing the entire C6 isopropyl side chain through three sequential methylations. nih.gov This discovery opened a new chapter in understanding carbapenem biosynthesis.

2022: Elucidation of TokK's Crystal Structure: The X-ray crystal structures of TokK were solved, providing unprecedented insight into how this B12-dependent radical SAM methylase functions. nih.govnih.govoutbreak.inforcsb.org The structures, determined with and without its substrate, offered a visualization of the active site and revealed how the enzyme positions its cofactors and substrate to carry out the sequential methylation reactions. nih.govnih.govrcsb.orgbiorxiv.org

Current State of Research and Unaddressed Questions Pertaining to this compound

Current research on this compound is heavily focused on the intricate molecular mechanics of its biosynthesis, particularly the function of the enzyme TokK. researchgate.netresearchgate.netacs.orgnih.gov Advanced computational methods, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, are being employed to build a detailed understanding of the methyl transfer process and to elucidate the stereochemical outcomes. acs.orgnih.gov These studies have revealed the critical role of specific amino acid residues, such as Trp215, in orienting the radical species necessary for methylation. acs.orgnih.gov

Despite significant progress, several questions remain unanswered. nih.govquora.com A major focus of ongoing investigation is how the TokK enzyme's active site governs the rate and substrate positioning for each of the three separate methylation events. nih.govnih.gov The mechanism is understood to be non-processive, meaning the substrate is released and re-binds between each methylation step, but the precise structural basis for this controlled sequence is still under investigation. nih.govbiorxiv.org

Furthermore, while TokK's role is becoming clearer, the functions of other essential enzymes within the asparenomycin biosynthetic gene cluster are less understood. acs.orgnih.gov For example, complex carbapenem biosynthetic pathways contain multiple Cbl-dependent radical SAM enzymes, but only one (TokK in this case) is responsible for building the C6 alkyl chain, raising questions about the novel functions of the others. acs.org Unraveling these remaining mysteries holds potential for leveraging these enzymatic tools in biocatalysis to create novel antibiotics.

| Enzyme | Function in this compound Biosynthesis | Research Status |

| TokK | Catalyzes three sequential methylations to form the C6 isopropyl side chain. nih.govnih.govresearchgate.netresearchgate.net | Crystal structure solved; mechanism under active investigation with computational methods. nih.govacs.orgnih.govnih.gov |

| Other Cbl-dependent rSAM enzymes | Essential for biosynthesis, but specific non-methylase functions are an area of open inquiry. acs.orgnih.gov | Functions are largely uncharacterized, representing a key knowledge gap. acs.orgnih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C14H16N2O6S |

|---|---|

Molekulargewicht |

340.35 g/mol |

IUPAC-Name |

(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-,23?/m1/s1 |

InChI-Schlüssel |

KJQZKTFSANMFQJ-RPGQRGOQSA-N |

SMILES |

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |

Isomerische SMILES |

C/C(=C\1/[C@H]2CC(=C(N2C1=O)C(=O)O)S(=O)/C=C/NC(=O)C)/CO |

Kanonische SMILES |

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |

Synonyme |

asparenomycin asparenomycin A asparenomycin B asparenomycin C |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Producing Organisms of Asparenomycin a

Isolation and Identification of Asparenomycin (B1242592) A-Producing Microorganisms

The discovery of Asparenomycin A was the result of screening programs aimed at identifying novel antimicrobial compounds from microbial sources. The primary producers of this compound are members of the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of secondary metabolites, including many clinically important antibiotics nih.govfrontiersin.orgbjid.org.br.

Two specific streptomycete isolates, designated PA-31088 and PA-39504, were initially identified as producers of this compound, along with its congeners Asparenomycin B and C nih.gov. The isolation of these microorganisms typically involves collecting environmental samples, such as soil, and subjecting them to selective culture techniques to favor the growth of actinomycetes. Subsequent screening of the isolates for antibacterial activity against test organisms leads to the identification of potential antibiotic producers.

Taxonomy and Phylogeny of this compound Producers

Detailed taxonomic studies were conducted to classify the this compound-producing isolates. Strain PA-31088 was determined to be a new species of Streptomyces and was formally named Streptomyces tokunonensis sp. nov. nih.gov. Strain PA-39504 was identified as Streptomyces argenteolus nih.gov.

Phylogenetic analysis of Streptomyces species is complex due to the large number of species and the high degree of similarity in their 16S rRNA gene sequences scialert.net. While whole-genome sequencing provides a more robust framework for phylogenetic relationships, specific and detailed phylogenetic studies for Streptomyces tokunonensis are not extensively available in the public domain. However, the genus Streptomyces is well-established within the family Streptomycetaceae, known for its filamentous growth and spore formation ncl.ac.uknih.gov. The taxonomic placement of these producing organisms is crucial for understanding the evolutionary context of this compound biosynthesis.

| Producing Organism | Strain Designation | Reference |

| Streptomyces tokunonensis sp. nov. | PA-31088 | nih.gov |

| Streptomyces argenteolus | PA-39504 | nih.gov |

Strain Development and Optimization for this compound Production in Research Settings

In their natural environments, microorganisms typically produce antibiotics in small quantities. To obtain sufficient amounts of this compound for research and potential clinical applications, strain improvement programs are essential. These programs often employ a combination of classical mutagenesis and modern genetic engineering techniques to enhance antibiotic titers nih.govmcmaster.camdpi.com.

Classical approaches involve exposing the microbial population to mutagens, such as ultraviolet (UV) radiation or chemical agents, to induce random mutations. This is followed by screening the resulting mutant library for colonies that exhibit increased antibiotic production. While effective, this "brute-force" method can be time-consuming and labor-intensive.

More targeted approaches in Streptomyces involve the manipulation of genes known to influence antibiotic production. This can include overexpression of positive regulatory genes or deletion of negative regulatory genes to enhance the expression of the biosynthetic gene cluster mcmaster.camdpi.com. Additionally, optimizing fermentation conditions, such as media composition, pH, temperature, and aeration, is a critical step in maximizing the yield of this compound in a laboratory setting.

Genetic Basis of this compound Biosynthesis

The production of complex secondary metabolites like this compound is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). These clusters typically contain all the genes necessary for the synthesis of the antibiotic, including those encoding enzymes, regulatory proteins, and transport systems.

Identification and Characterization of this compound Biosynthetic Gene Clusters (BGCs)

While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available scientific literature, the general principles of carbapenem (B1253116) biosynthesis in Streptomyces are well-understood nih.gov. The identification of such a BGC would typically involve sequencing the genome of Streptomyces tokunonensis or Streptomyces argenteolus and using bioinformatics tools to search for genes homologous to known carbapenem biosynthetic genes. For instance, a BGC for the carbapenem MM 4550 has been identified in Streptomyces argenteolus asm.org. Given that S. argenteolus also produces this compound, it is plausible that the BGCs for these two carbapenems share some similarities or are closely located on the chromosome.

The characterization of a BGC involves determining its size, genetic organization, and the putative function of each open reading frame (ORF) within the cluster. This is often achieved through comparative genomics, looking at similarities to other known antibiotic BGCs.

Functional Annotation of Genes within this compound BGCs

The functional annotation of genes within a BGC provides insights into the biosynthetic pathway of the antibiotic. Although the specific genes for this compound are not yet publicly characterized, a hypothetical BGC would be expected to contain genes encoding for:

Carbapenem synthase (CarA/B/C homologs): These are key enzymes in the biosynthesis of the carbapenem ring structure.

β-lactam synthetase: An enzyme responsible for the formation of the characteristic β-lactam ring.

Acyl-carrier proteins (ACPs) and Polyketide synthases (PKSs) or Non-ribosomal peptide synthetases (NRPSs): These are involved in the synthesis of the side chains of the carbapenem molecule.

Tailoring enzymes: This group includes enzymes such as methyltransferases, hydroxylases, and sulfotransferases that modify the core carbapenem structure to produce the final this compound molecule.

Regulatory proteins: These proteins control the expression of the other genes within the BGC.

Efflux pumps and resistance genes: These are responsible for exporting the antibiotic out of the cell and protecting the producing organism from its own toxic product.

A detailed functional annotation would require experimental validation, such as gene knockout studies, to confirm the role of each gene in the biosynthetic pathway.

Transcriptional Regulation of this compound Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated at the transcriptional level, often involving a complex network of regulatory proteins nih.govasm.orgoup.com. The expression of antibiotic BGCs is typically initiated in response to specific environmental or physiological signals, such as nutrient limitation or cell density.

The regulation of carbapenem biosynthesis in Streptomyces often involves cluster-situated regulators (CSRs), which are transcription factors encoded within the BGC that specifically control the expression of the biosynthetic genes nih.govoup.com. These CSRs can act as activators or repressors.

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is a multi-step process orchestrated by a suite of specialized enzymes. The characterization of these biocatalysts, their reaction mechanisms, and their specific requirements are crucial to understanding the assembly of this potent antibiotic.

Characterization of Key Enzymes in this compound Pathway (e.g., TokK)

Central to the biosynthesis of this compound is the enzyme TokK , a cobalamin-dependent radical S-adenosylmethionine (SAM) methylase. TokK is a member of the Class B radical SAM methylases and plays a pivotal role in installing the characteristic C6 side chain of asparenomycin. viper.ac.in This enzyme is responsible for catalyzing not one, but three sequential methylation reactions on a carbapenem precursor. viper.ac.in

TokK utilizes a [4Fe–4S] cluster to reductively cleave S-adenosylmethionine (SAM), which generates a highly reactive 5'-deoxyadenosyl radical. This radical species is essential for initiating the methylation cascade. nih.gov Structural and mechanistic studies of TokK have provided significant insights into how this enzyme controls the complex series of reactions to build the isopropyl side chain of this compound.

While TokK is the most extensively studied enzyme in this pathway, the complete biosynthesis involves a series of other enzymes encoded within the asparenomycin biosynthetic gene cluster. These enzymes are responsible for the formation of the core carbapenem skeleton and subsequent tailoring reactions. The early steps of carbapenem biosynthesis are understood to involve enzymes homologous to CarA, CarB, and CarC from the biosynthesis of the simplest carbapenem, 1-carbapen-2-em-3-carboxylic acid. These initial steps involve the condensation of malonyl-CoA and L-glutamate-5-semialdehyde to form the bicyclic carbapenam (B8450946) ring.

Elucidation of Enzymatic Reaction Mechanisms in this compound Formation

The enzymatic reaction mechanism of TokK has been a subject of detailed investigation. A proposed "push-pull" radical relay mechanism outlines the sequential methylation process. nih.gov The reaction cycle for each methylation is initiated when the 5'-deoxyadenosyl radical, generated from the reductive cleavage of SAM by the [4Fe–4S] cluster, abstracts a hydrogen atom from the substrate. nih.gov This creates a substrate radical intermediate.

Subsequently, methylcobalamin, formed from the reaction of cob(I)alamin with a second molecule of SAM, donates a methyl group to the substrate radical. nih.gov This process is repeated three times at different sp³-hybridized carbon positions to construct the isopropyl side chain on the β-lactam ring of the pantetheinylated carbapenem precursor. nih.gov Quantum chemical studies have further supported this stepwise radical-based mechanism. nih.gov The stereochemical course of the methylation has also been defined, with the enzyme selectively abstracting a specific hydrogen atom and the methyl group being added to the opposite face of the molecule, resulting in an inversion of configuration at the C6 position. nih.gov

Cofactor Requirements and Substrate Specificity in this compound Biosynthesis

The enzymatic reactions in the this compound biosynthetic pathway are dependent on specific cofactors. As a Class B radical SAM methylase, TokK has a strict requirement for several cofactors to perform its catalytic function. These include:

S-adenosylmethionine (SAM): Two molecules of SAM are utilized per methylation cycle. One is reductively cleaved to generate the initiating 5'-deoxyadenosyl radical, and the other serves as the methyl group donor via the formation of methylcobalamin. nih.gov

Cobalamin (Vitamin B12): This cobalt-containing cofactor is essential for the methyl transfer step. viper.ac.in

[4Fe–4S] cluster: This iron-sulfur cluster is crucial for the reductive cleavage of SAM to produce the 5'-deoxyadenosyl radical. viper.ac.innih.gov

The substrate specificity of TokK is also a key feature of the biosynthetic pathway. The enzyme acts on a specific carbapenem intermediate, a (2R,3R,5R)-pantetheinylated carbapenam (PCPM). nih.gov Interestingly, TokK's homolog, ThnK, which is involved in the biosynthesis of thienamycin (B194209), also recognizes the same substrate but catalyzes only two methylation events. viper.ac.innih.gov This difference in the number of methylations highlights the subtle yet critical variations in the active sites of these enzymes that dictate the final structure of the antibiotic.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound is a convergent process, beginning with the construction of the core carbapenem structure from primary metabolites, followed by a series of tailoring reactions to yield the final active compound.

Identification of Biosynthetic Intermediates of this compound

Several key intermediates in the this compound biosynthetic pathway have been identified through genetic and biochemical studies. The early stages of the pathway are believed to mirror those of other carbapenems, starting from primary metabolites like malonyl-CoA and L-glutamate-5-semialdehyde.

A crucial intermediate is the (2R,3R,5R)-pantetheinylated carbapenam (PCPM) . nih.gov This molecule serves as the substrate for the key enzyme TokK, which then carries out the sequential methylation reactions. The products of these methylation steps, the mono-, di-, and tri-methylated carbapenam intermediates, are also key transient molecules in the pathway leading to the final structure of this compound.

Sequential Enzymatic Transformations Leading to this compound

The biosynthesis of this compound can be conceptualized as a series of sequential enzymatic transformations:

Formation of the Carbapenam Core: The pathway commences with the formation of the basic bicyclic carbapenam ring structure. This is thought to proceed through a mechanism similar to that of other carbapenems, involving enzymes that catalyze the condensation and cyclization of precursors derived from primary metabolism.

Sequential Methylation by TokK: The carbapenam intermediate, once formed and pantetheinylated, enters the catalytic cycle of TokK. This enzyme then sequentially adds three methyl groups to the C6 position of the carbapenam ring, using SAM as the methyl donor and a radical-based mechanism. viper.ac.innih.gov This series of reactions builds the characteristic isopropyl side chain of this compound.

Late-Stage Tailoring Reactions: Following the methylation steps, it is proposed that a series of late-stage tailoring reactions occur to complete the biosynthesis of this compound. These may include desaturation and hydroxylation reactions to introduce the double bond and hydroxyl group found in the final structure. The specific enzymes responsible for these final modifications are yet to be fully characterized.

The elucidation of the complete biosynthetic pathway of this compound not only provides fundamental insights into the natural world's chemical ingenuity but also opens avenues for bioengineering and the generation of novel antibiotic derivatives with improved therapeutic properties.

Biotechnological Approaches for Enhanced this compound Production

Enhancing the production of valuable secondary metabolites like this compound is a key objective in industrial microbiology. Low yields in wild-type producer strains often hinder the economic feasibility of large-scale production. Biotechnological approaches, encompassing both genetic engineering and synthetic biology, offer powerful tools to overcome these limitations by rationally modifying the producing organisms.

Genetic Engineering Strategies for Overproduction of this compound

Genetic engineering focuses on the direct manipulation of an organism's genome to improve a desired trait, such as antibiotic production. For Streptomyces, this often involves modifying the biosynthetic gene cluster (BGC) responsible for producing the antibiotic and optimizing the metabolic pathways that supply the necessary precursor molecules. While specific examples for this compound are not detailed in available research, several well-established strategies are applicable.

Key strategies would include:

Overexpression of Pathway-Specific Regulatory Genes: Many antibiotic BGCs contain regulatory genes that act as activators. Increasing the expression of these activators can switch on or enhance the transcription of the entire biosynthetic pathway, leading to higher product yields.

Deletion of Competing Pathways: The metabolic resources within a cell are finite. Deleting genes for competing pathways that draw from the same pool of precursors required for this compound biosynthesis can redirect these resources, thereby increasing antibiotic titer.

Precursor Supply Enhancement: The biosynthesis of carbapenems like this compound depends on a steady supply of primary metabolites. Engineering central carbon and amino acid metabolism to increase the intracellular pools of essential precursors is a common and effective strategy for improving the production of secondary metabolites.

Table 1: Potential Genetic Engineering Targets for this compound Overproduction

| Strategy | Target Gene Type | Rationale | Expected Outcome |

|---|---|---|---|

| Pathway Activation | Positive Regulators (e.g., SARPs) | Increase transcription of the asparenomycin BGC. | Enhanced production of biosynthetic enzymes. |

| Precursor Funneling | Genes in competing secondary metabolite pathways | Eliminate metabolic sinks that divert precursors. | Increased availability of building blocks for this compound. |

| Precursor Enhancement | Key enzymes in primary metabolism | Boost the intracellular supply of essential precursors. | Higher flux through the this compound biosynthetic pathway. |

Synthetic Biology Applications in this compound Biosynthesis

Synthetic biology takes a more holistic engineering approach, utilizing standardized biological parts, genetic circuits, and chassis organisms to design and construct new biological systems or redesign existing ones. For this compound, synthetic biology could offer more sophisticated solutions for overproduction.

A primary application is the heterologous expression of the this compound BGC. This involves cloning the entire gene cluster from its native producer, Streptomyces tokunonensis, and introducing it into a more suitable host organism. An ideal heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, would have a well-characterized genome, be amenable to genetic manipulation, grow rapidly, and lack secondary metabolic pathways that could compete with this compound production. This approach can bypass the often slow growth and genetic intractability of the native producer.

Further synthetic biology applications include:

Promoter Engineering: The native promoters controlling the genes in the asparenomycin BGC could be replaced with a library of synthetic promoters of varying strengths. This allows for the fine-tuning of gene expression across the pathway to optimize metabolic flux and avoid the accumulation of toxic intermediates.

CRISPR-Cas9 Systems: Advanced genome editing tools like CRISPR-Cas9 enable precise and efficient modifications. This can be used to activate silent BGCs, repress competing pathways, or introduce multiple genetic changes simultaneously to engineer a high-producing strain.

Table 2: Synthetic Biology Approaches for this compound Biosynthesis

| Approach | Key Tools | Objective | Potential Advantage |

|---|---|---|---|

| Heterologous Expression | Host strains (S. coelicolor), BGC cloning vectors | Move the biosynthetic pathway to a superior production platform. | Overcome limitations of the native producer; simplify downstream processing. |

| Pathway Refactoring | Synthetic promoters, Ribosome Binding Sites (RBS) | Optimize the expression level of each biosynthetic gene. | Balanced pathway flux, reduced metabolic burden, and increased final titer. |

| Genome-Scale Engineering | CRISPR-Cas9, MAGE/CAGE | Implement complex, multi-gene modifications for strain improvement. | Rapid development of optimized cell factories with enhanced precursor supply. |

While the direct application of these advanced biotechnological tools to this compound has not been extensively reported, they represent the forefront of microbial engineering. Future research focused on characterizing the this compound biosynthetic gene cluster will be crucial to unlocking the potential of these strategies for enhanced production.

Chemical Synthesis Methodologies of Asparenomycin a and Its Analogues

Total Synthesis Strategies for Asparenomycin (B1242592) A

The total synthesis of asparenomycins, including Asparenomycin A, was first reported in 1985, providing access to these complex molecules and their related carbapenem (B1253116) antibiotics. nih.gov The development of synthetic routes has been crucial for confirming the structure of these natural products and enabling the preparation of analogues for structure-activity relationship studies.

Retrosynthetic Analysis of this compound

Retrosynthesis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chembam.com For a complex molecule like this compound, this analysis is crucial for devising a viable synthetic plan. The general approach involves identifying key bonds that can be disconnected to reveal precursor molecules, or synthons, and their real-world chemical equivalents. chembam.com

A plausible retrosynthetic strategy for this compound would involve disconnecting the carbapenem core to reveal key building blocks. A primary disconnection could be at the β-lactam ring, a common feature in this class of antibiotics. Further disconnection of the side chains would lead to simpler, more manageable precursor molecules. The stereochemistry at the C-5 position is a critical aspect that needs to be addressed from the early stages of the synthesis. acs.org

Key Synthetic Intermediates and Building Blocks for this compound

The synthesis of this compound relies on the construction of several key intermediates. A crucial building block is a suitably functionalized azetidin-2-one (B1220530) (a β-lactam ring), which forms the core of the carbapenem structure. gla.ac.uk For instance, (S)-4-[(methoxycarbonyl)methyl]azetidin-2-one has been utilized as a chiral synthon in the enantioselective synthesis of (-)-asparenomycin C, a closely related compound. acs.org

Another key intermediate is the one that introduces the characteristic C-6 (1-hydroxyethyl) side chain with the correct stereochemistry. The synthesis of a key intermediate for 1-β-methylcarbapenem, a related antibiotic, utilized an olefin/isocyanate cycloaddition method. gla.ac.uk The development of methods to introduce the specific (E)-1-(hydroxymethyl)ethylidene group at the C-6 position of the carbapenem nucleus is a central theme in the synthesis of asparenomycins. acs.org

| Key Intermediates/Building Blocks | Synthetic Utility |

| (S)-4-[(methoxycarbonyl)methyl]azetidin-2-one | Chiral precursor for the β-lactam core acs.org |

| Fully silylated 4-(hydroxyethyl)azetizin-2-one derivative | Starting synthon for the introduction of the C-6 side chain acs.org |

| Azido-ketones | Precursors for constructing fused ring systems via intramolecular Schmidt reactions beilstein-journals.org |

Stereochemical Control and Stereoselective Syntheses of this compound

Achieving the correct stereochemistry is a paramount challenge in the synthesis of this compound, which possesses a single asymmetric center at the C-5 position with an R configuration. acs.org Stereocontrolled synthesis ensures that the desired stereoisomer is produced with high selectivity.

One of the initial and significant achievements in this area was the stereocontrolled synthesis of (-)-asparenomycin C. acs.org A key feature of this synthesis was the stereocontrolled elaboration of the required E-tetrasubstituted olefin side chain. This was accomplished through a one-pot reaction combining a chelation-controlled aldol (B89426) reaction and a Peterson olefination. acs.org The starting material for this synthesis was an easily accessible silylated derivative of 4-(hydroxyethyl)azetizin-2-one, derived from (S)-4-[(methoxycarbonyl)methyl]azetidin-2-one. acs.org This approach highlights the importance of substrate control and the use of chiral pool starting materials to achieve the desired stereochemical outcome. The ability to control the stereochemistry at multiple centers simultaneously is a hallmark of advanced organic synthesis. acs.org

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound presents several significant challenges. These include the construction of the strained bicyclic carbapenem ring system, the stereoselective installation of the C-5 substituent, and the stereocontrolled formation of the C-6 exocyclic double bond with the correct E-geometry. acs.org

Innovations in synthetic methodology have been crucial to overcoming these hurdles. For example, the development of stereoselective radical C-6-allylation of penams has provided new routes to functionalize the β-lactam core. capes.gov.br Furthermore, the use of enzyme-mediated hydrolysis of prochiral precursors has enabled the creation of novel chiral synthons, which can, in principle, be converted to various types of naturally occurring carbapenem antibiotics. acs.org The direct introduction of the (E)-1-(hydroxymethyl)ethylidene group at C-3 of an azetidin-2-one derivative was a key innovation in the synthesis of (-)-asparenomycin C. acs.org

Synthetic Approaches to this compound Analogues and Derivatives

The synthesis of analogues of this compound is driven by the need to understand structure-activity relationships (SAR) and to develop new compounds with improved properties, such as enhanced stability or a broader spectrum of activity. beilstein-journals.orgnih.gov

Design Principles for this compound Analogues

The design of this compound analogues is guided by several key principles. A primary goal is often to enhance chemical stability. For instance, the introduction of a 4β-methyl group into the carbapenem nucleus of an this compound analogue resulted in a significant increase in chemical stability compared to the parent compound. nih.gov

Directed Synthesis of this compound Structural Motifs

The total synthesis of asparenomycins, including this compound, was successfully achieved, providing a foundational methodology for creating its key structural motifs. A notable total synthesis of dl-asparenomycins A, B, and C was reported by Ona, Uyeo, and coworkers in 1985. nih.gov This synthetic route established a framework for the construction of the carbapenem core and the installation of its characteristic side chains. The process involves the meticulous assembly of the bicyclic β-lactam system, a structure known for its inherent reactivity and stereochemical complexity. rsc.org The synthesis confirms the structures of these natural products and provides a chemical pathway to access them and related compounds for further study. nih.gov

A key challenge in carbapenem synthesis is the stereocontrolled introduction of side chains, such as the hydroxyethyl (B10761427) group found in many related antibiotics like thienamycin (B194209). acs.org Methodologies developed for these related compounds, often involving dianion chemistry, have informed the strategies for synthesizing the specific structural features of this compound. acs.org

Modification of Core this compound Structure

Modifications to the core structure of this compound are pursued to enhance its chemical stability and biological activity profile. A significant challenge with many carbapenems is their susceptibility to degradation by renal dehydropeptidases (DHP-I), which can limit their therapeutic efficacy. frontiersin.orgnih.gov

One key modification strategy involves the introduction of a methyl group at the C-4 position of the carbapenem nucleus. A synthetic analog of this compound, specifically 6-(2'-hydroxyethylidene)-4β-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, was synthesized to investigate this effect. nih.gov The presence of the 4β-methyl group was found to significantly increase the chemical stability of the molecule compared to the parent this compound. nih.gov However, this particular modification did not confer increased stability against the DHP-I enzyme. nih.gov This research highlights a common strategy in medicinal chemistry: the targeted modification of a lead compound's core scaffold to overcome specific liabilities.

| Analog | Modification | Observed Effect | Reference |

| 4β-Methyl this compound Analog | Introduction of a methyl group at the 4β-position | Increased chemical stability | nih.govdoi.org |

Diversification Strategies for this compound Derivatives

Diversification of the this compound structure is essential for exploring the structure-activity relationships (SAR) and developing new agents that can overcome antibiotic resistance. nih.gov These strategies focus on introducing a variety of substituents at different positions of the carbapenem scaffold to generate a library of novel compounds.

Key diversification approaches include:

Side Chain Modification: Altering the C-6 side chain is a primary strategy. For this compound, this involves modifying the (S)-1-hydroxy-1-(methylthio)ethylidene group. Introducing different alkyl or aryl groups, or replacing the methylthio moiety with other functional groups, can modulate antibacterial potency and spectrum.

C-2 Side Chain Variation: The C-2 side chain in related carbapenems is crucial for modulating activity and stability. While this compound has a simple carboxylate, synthetic strategies often explore the introduction of various thio-substituents, mimicking other natural and synthetic carbapenems like imipenem (B608078) and meropenem. frontiersin.org

Core Scaffold Alterations: As discussed previously, modifications to the bicyclic core, such as alkylation at the C-4 position, represent another vector for diversification. nih.gov

Bio-inspired Synthesis: Genetic engineering methods aimed at increasing the production of carbapenem precursors can be combined with biochemical synthesis to rapidly diversify the structures, creating novel antibiotics. google.com

These strategies allow medicinal chemists to systematically probe the chemical space around the this compound scaffold, aiming to identify derivatives with improved potency, broader spectrum, and enhanced resistance to bacterial β-lactamase enzymes. frontiersin.orgnih.gov

Advanced Synthetic Techniques Applied to this compound Scaffolds

Modern synthetic chemistry offers powerful tools that can be applied to the challenging synthesis of β-lactam antibiotics. Organocatalysis, metal-catalyzed reactions, and flow chemistry provide innovative solutions for constructing and derivatizing the this compound scaffold with high efficiency and selectivity.

Organocatalysis in this compound Synthesis

Asymmetric organocatalysis has emerged as a powerful method for C-C bond formation under mild conditions, making it highly suitable for application to sensitive substrates like β-lactams. rsc.org This approach avoids the use of metals and often provides high stereoselectivity. researchgate.net

Researchers have successfully applied organocatalysis to the carbapenem core, demonstrating its potential for creating novel derivatives. Key reactions include:

Mannich Reactions: The direct, asymmetric three-component Mannich reaction of a carbapenam (B8450946) intermediate with various aldehydes and amines, catalyzed by L-proline, has been used to synthesize novel derivatives in moderate yields. rsc.org

Michael Additions: Proline-catalyzed Michael additions of nucleophiles like nitromethane (B149229) to carbapenem intermediates have been developed. rsc.orgscielo.org.za

Aldol Reactions: Diarylprolinol silyl (B83357) ether-mediated aldol reactions have been used for the α-heterofunctionalization of the carbapenem scaffold, leading to diverse products with multiple stereocenters in high diastereoselectivity. researchgate.net

These organocatalytic methods provide a route to previously unexplored β-lactam derivatives by enabling stereospecific C-C bond formation on the core structure. rsc.org An unexpected outcome of these studies was the discovery that under certain conditions (e.g., using a stoichiometric amount of proline), the carbapenem core can undergo a domino reaction and rearrange into novel 1,4-diazepin-5-one scaffolds, highlighting the potential for organocatalysis to unlock new chemical diversity. rsc.org

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

| Mannich Reaction | L-Proline | Carbapenam, Aldehyde, Amine | C-1 substituted carbapenam | rsc.org |

| Aldol Reaction | Diarylprolinol trimethylsilyl (B98337) ether | Carbapenem, Aldehyde | α-hydroxyalkyl carbapenem | researchgate.net |

| Michael Addition | L-Proline | Carbapenam, Nitromethane | C-1 substituted carbapenam | rsc.org |

| Domino Rearrangement | L-Proline (100 mol%) | Carbapenem, Imine | 1,4-Diazepin-5-one | rsc.org |

Metal-Catalyzed Reactions for this compound Derivatization

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds that are difficult to construct otherwise. In the context of carbapenem synthesis, metal-catalyzed cross-coupling reactions are particularly valuable for derivatization.

The Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, has been employed in the synthesis of carbapenem candidates. This powerful reaction allows for the creation of a pivotal C-C bond, linking the carbapenem core to various aryl or vinyl substituents. uniurb.it For example, a triflate derivative of the carbapenem core can be reacted with a boronic acid to introduce complex side chains, a strategy adopted by major pharmaceutical companies in the development of new carbapenems. uniurb.it This approach offers a versatile method for the late-stage functionalization of the this compound scaffold, allowing for the rapid synthesis of a diverse library of analogues for biological screening.

Other metal-catalyzed reactions, such as those involving carbene insertion into C-H bonds, offer further opportunities for functionalizing the carbapenem skeleton in novel ways. dicp.ac.cn

Flow Chemistry Applications in this compound Research

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for pharmaceutical synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes. nih.govresearchgate.net These benefits are particularly relevant for the synthesis of β-lactams, which can involve reactive intermediates and exothermic steps.

While the total synthesis of this compound in flow has not been explicitly reported, the principles have been successfully applied to other β-lactam antibiotics.

β-Lactam Ring Formation: The Staudinger [2+2] cycloaddition to form the β-lactam ring can be performed under continuous flow conditions at high temperatures, affording the product with good yield and stereoselectivity. uc.pt

Synthesis of Intermediates: Flow chemistry has been used to synthesize key intermediates for drugs like the stimulant Ritalin, which involves a β-lactam intermediate, demonstrating the technology's applicability to related core structures. uc.ptresearchgate.net

Total Synthesis of other Antibiotics: The synthesis of antibiotics like cefotaxime (B1668864) has been successfully transferred to a flow process, showcasing the potential for multi-step syntheses of complex molecules. nih.govencyclopedia.pub

The application of flow chemistry to this compound synthesis could streamline the production of its core structure and facilitate safer, more efficient derivatization processes, accelerating research and development in this area. researchgate.net

Chemoenzymatic Synthesis and Semisynthesis of this compound

The development of synthetic strategies for complex natural products like this compound often seeks to leverage the efficiency and selectivity of biological catalysts. Chemoenzymatic synthesis, which combines the strengths of traditional chemical reactions with the precision of enzymatic transformations, and semisynthesis, the chemical modification of a naturally derived intermediate, represent powerful approaches. While the total chemical synthesis of this compound has been achieved, research into its biosynthesis has illuminated the potential for chemoenzymatic and semisynthetic routes, primarily centered around the key enzyme responsible for installing the characteristic C6-isopropyl side chain.

The biosynthesis of this compound in Streptomyces tokunonensis involves a crucial enzymatic step catalyzed by TokK, a cobalamin (B₁₂)-dependent radical S-adenosylmethionine (SAM) enzyme. nih.govgrantome.comnih.gov This enzyme is responsible for the sequential methylation of a carbapenam precursor, making it a prime candidate for use in a controlled synthetic context. nih.govrsc.org A chemoenzymatic or semisynthetic approach would typically involve the chemical synthesis of a carbapenam core structure, which would then serve as a substrate for enzymatic modification. This strategy could potentially streamline the synthesis, improve stereochemical control, and facilitate the generation of novel analogues by manipulating either the chemically synthesized precursor or the enzymatic conditions. researchgate.netacs.org

Enzymatic Steps in this compound Semisynthesis

The foundation for a semisynthetic route to this compound lies in the detailed understanding of the enzymatic reactions in its natural biosynthetic pathway. The key transformation is the construction of the C6-isopropyl group from a simpler precursor through three successive methylation events, all catalyzed by the single enzyme, TokK. acs.orgresearchgate.net

The Role of TokK in C6-Alkylation:

TokK is a radical SAM methylase that acts on a (2R,3R,5R)-pantetheinylated carbapenam (PCPM) substrate. nih.gov The reaction mechanism involves the reductive cleavage of S-adenosylmethionine (SAM) by a [4Fe–4S] cluster within the enzyme, which generates a highly reactive 5'-deoxyadenosyl radical (5'-dA•). nih.gov This radical initiates the process by abstracting a hydrogen atom from the C6 position of the carbapenam substrate. nih.gov The resulting substrate radical is then methylated by methylcobalamin, which is formed in the active site from cob(I)alamin and a second molecule of SAM. nih.gov

This process occurs sequentially to install the three methyl groups that form the final isopropyl side chain:

First Methylation: The 5'-dA• radical abstracts the 6-pro-S hydrogen from the PCPM substrate. The methyl group is then transferred to the opposite face, resulting in a (6R)-methyl carbapenam intermediate with an inversion of stereochemistry at the C6 position. nih.gov

Second and Third Methylations: TokK continues to catalyze two further methylation reactions on the newly added methyl group to first form an ethyl group and subsequently the final isopropyl group. nih.govacs.org

Time-course analyses of in vitro reactions with purified TokK have demonstrated the sequential formation of these methylated intermediates. acs.org While its homolog, ThnK (from the thienamycin biosynthesis pathway), primarily produces a dimethylated product, TokK is efficient at driving the reaction to the trimethylated state, which is the direct precursor to this compound. nih.govacs.org

| Step | Enzyme | Substrate | Cofactors | Reaction | Product |

|---|---|---|---|---|---|

| 1 | TokK | (2R,3R,5R)-pantetheinylated carbapenam (PCPM) | S-Adenosylmethionine (SAM), Cobalamin (B₁₂) | First C6-methylation | (6R)-Methyl-PCPM |

| 2 | TokK | (6R)-Methyl-PCPM | S-Adenosylmethionine (SAM), Cobalamin (B₁₂) | Second C6-methylation | (6R)-Ethyl-PCPM |

| 3 | TokK | (6R)-Ethyl-PCPM | S-Adenosylmethionine (SAM), Cobalamin (B₁₂) | Third C6-methylation | (6R)-Isopropyl-PCPM |

The ability to perform these reactions in vitro with purified enzyme and substrates lays the essential groundwork for a semisynthetic strategy. By providing chemically synthesized carbapenam precursors to TokK, it is theoretically possible to harness this precise enzymatic machinery for the targeted production of the this compound core.

Combination of Chemical and Enzymatic Methods for this compound Analogues

The combination of chemical synthesis with the enzymatic prowess of catalysts like TokK opens a promising avenue for the creation of novel this compound analogues. This chemoenzymatic approach allows for modifications that are difficult to achieve through purely chemical or biological means. researchgate.netacs.orgacs.org By strategically altering the substrate presented to the enzyme, or by engineering the enzyme itself, a diverse library of carbapenem compounds can be generated.

One potential strategy involves the chemical synthesis of carbapenam precursors with variations at positions other than C6. For example, modifications to the C2 side chain, which are known to influence the antibacterial spectrum and stability of carbapenems, could be introduced chemically. pnas.org These synthetic precursors could then be subjected to the enzymatic action of TokK to install the C6-alkyl side chain. The substrate tolerance of TokK would be a critical factor in the success of such an approach. Studies on related enzymes suggest that while the core recognition elements are important, some variability in the substrate structure may be accommodated.

Another powerful chemoenzymatic strategy involves the use of engineered enzymes. frontiersin.orgnih.gov Through techniques like directed evolution or site-directed mutagenesis, the catalytic properties of TokK could potentially be altered. For instance, the enzyme could be engineered to:

Accept a wider range of chemically synthesized carbapenam cores.

Catalyze a different number of methylation steps, leading to analogues with methyl, ethyl, or even larger alkyl groups at the C6 position.

Utilize alternative alkyl donors instead of SAM, allowing for the installation of functionalized side chains.

Molecular Mechanism of Action of Asparenomycin a

Identification of Primary Molecular Targets of Asparenomycin (B1242592) A

The antibacterial efficacy of Asparenomycin A is derived from its interaction with specific bacterial enzymes that are crucial for cell survival and resistance.

A primary molecular target and a key feature of this compound is its potent inhibitory activity against a wide range of β-lactamase enzymes. scribd.commedchemexpress.com These enzymes are produced by bacteria to hydrolyze and inactivate β-lactam antibiotics, conferring resistance. Asparenomycins A, B, and C have been shown to inhibit both cephalosporinases and penicillinases, often at concentrations below 3 μM. scribd.com

The mechanism of inhibition by this compound is progressive and involves the acylation of the β-lactamase enzymes. scribd.com This process leads to the formation of stable complexes between this compound and the enzyme. scribd.com It has been observed that before one molecule of the enzyme is completely inhibited, approximately 1.8 molecules of this compound are hydrolyzed. scribd.com This indicates a highly efficient "suicide inhibition" mechanism where the inhibitor is processed by the enzyme, leading to an irreversibly bound intermediate that inactivates the enzyme.

Notably, this compound demonstrates particularly strong inhibitory activity against Class C β-lactamases, where it has been reported to be over 100 times more potent than the well-known inhibitor, clavulanic acid. scribd.com Its inhibitory strength against other types of bacterial β-lactamases is comparable to that of clavulanic acid. scribd.com

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme Target | Class of Enzyme | Mechanism of Inhibition | Potency | Reference |

| β-Lactamases | Penicillinases & Cephalosporinases | Progressive acylation, formation of stable enzyme-inhibitor complexes | Effective at < 3 μM | scribd.com |

| Class C β-Lactamase | Cephalosporinase (B13388198) | Acylation | ≥ 100x more potent than clavulanic acid | scribd.com |

The principal therapeutic targets of this compound, like all β-lactam antibiotics, are Penicillin-Binding Proteins (PBPs). researchgate.netresearchgate.netwikipedia.org PBPs are a group of bacterial transpeptidase enzymes located in the periplasmic space that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. researchgate.netwikipedia.org

This compound's β-lactam ring mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. wikipedia.org This allows it to bind to the active site of PBPs, where it forms a stable, covalent acyl-enzyme intermediate with a catalytic serine residue. researchgate.netwikipedia.org This acylation process effectively inactivates the PBP, halting its enzymatic function. researchgate.net

Carbapenems as a class are known to have a high affinity for a broad range of PBPs. researchgate.netresearchgate.net While specific binding kinetic data for this compound is not extensively detailed, studies on related carbapenems provide insight. Thienamycin (B194209), a foundational carbapenem (B1253116), exhibits its greatest affinity for PBP-2. scribd.com The preferential binding to PBP-2 is a distinctive feature that explains the specific morphological effects induced by this class of antibiotics. scribd.com Another carbapenem, SM-7338, also shows a high binding affinity for PBP 2. asm.org This suggests that this compound likely interacts strongly with essential PBPs, including PBP-2, to exert its antibacterial effect.

Cellular and Subcellular Effects of this compound

The molecular interactions of this compound translate into significant and ultimately lethal effects at the cellular and subcellular levels.

By inactivating Penicillin-Binding Proteins (PBPs), this compound directly interferes with the synthesis of the bacterial cell wall. researchgate.netresearchgate.net The primary function of PBPs is to catalyze the transpeptidation reaction that creates cross-links between adjacent peptidoglycan strands. au.dk These cross-links provide the cell wall with its essential structural rigidity and strength, protecting the bacterium from osmotic stress.

The inhibition of this cross-linking process by this compound results in the formation of a weakened and defective peptidoglycan layer. nih.gov As the bacterium continues to grow and expand, the compromised cell wall is unable to withstand the internal turgor pressure. au.dk This leads to the loss of cellular integrity, culminating in cell lysis and bacterial death. researchgate.net

The primary and well-documented mechanism of this compound is the direct inhibition of cell wall synthesis. researchgate.net While the metabolic state of a bacterium can influence its susceptibility to antibiotics, detailed studies on the specific downstream effects of this compound on bacterial central metabolism or other essential cellular processes are not extensively available in the reviewed literature. nih.govfrontiersin.org The lethal action of the antibiotic is predominantly attributed to the catastrophic failure of the cell wall structure.

The inhibition of specific PBPs by β-lactam antibiotics leads to distinct and observable changes in bacterial morphology. nih.gov The type of morphological change is often correlated with the specific PBP that is most strongly inhibited. scribd.com

Spheroplast Formation: Inhibition of PBP-2, which is involved in maintaining the rod shape of bacilli, typically leads to the formation of spherical cells known as spheroplasts. scribd.comnih.gov Given that carbapenems like thienamycin show a high affinity for PBP-2, it is expected that this compound would induce spheroplast formation. scribd.com Spheroplasts are osmotically fragile cells where the cell wall has been largely removed. wikipedia.org The formation of viable spheroplasts has been observed in Gram-negative pathogens like Pseudomonas aeruginosa when treated with carbapenems such as meropenem. nih.govnih.gov

Filamentation: Inhibition of PBP-3, which is crucial for septum formation during cell division, results in the failure of cells to divide, leading to the formation of long, filamentous cells. nih.gov Some carbapenems are known to induce filamentation, often as an initial response before progressing to spheroplast formation at higher concentrations or with longer exposure times. nih.gov

These morphological alterations are direct visual evidence of the antibiotic's interference with the fundamental processes of cell wall maintenance and division. nih.govfrontiersin.org

Table 2: Morphological Changes Induced by Cell Wall Synthesis Inhibitors

| Morphological Change | Inducing Mechanism | Associated PBP Target (Typically) | Description | Reference |

| Spheroplast Formation | Inhibition of peptidoglycan synthesis, loss of cell wall rigidity | PBP-2 | Formation of spherical, osmotically sensitive cells lacking a rigid wall. | scribd.comnih.govwikipedia.org |

| Filamentation | Inhibition of cell division (septum formation) | PBP-3 | Cells continue to elongate but fail to divide, resulting in long filaments. | nih.gov |

Mechanistic Studies of this compound-Target Interactions

The antibacterial efficacy of this compound stems from its targeted interactions with essential bacterial enzymes. Detailed mechanistic investigations, encompassing kinetic analyses, structural studies, and computational modeling, have elucidated the specifics of these molecular engagements.

Kinetic Analysis of this compound Inhibition

Kinetic studies are fundamental to quantifying the inhibitory potency of this compound against its primary targets, the penicillin-binding proteins (PBPs). These enzymes play a critical role in the biosynthesis and structural maintenance of the bacterial cell wall. The inhibitory action of this compound, like other β-lactam antibiotics, involves the acylation of a catalytically essential serine residue within the PBP active site. ontosight.ai This process effectively halts the cross-linking of peptidoglycan chains, leading to the weakening of the cell wall and eventual cell lysis. ontosight.ai

Table 1: Representative Kinetic Parameters for Carbapenem Inhibition of PBPs This table presents hypothetical data for illustrative purposes, as specific values for this compound were not found in the searched literature.

| Target PBP | Ki (μM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) |

|---|---|---|---|

| PBP 1a | 0.5 | 0.1 | 200,000 |

| PBP 2 | 1.2 | 0.05 | 41,667 |

| PBP 3 | 0.8 | 0.15 | 187,500 |

Structural Insights into this compound-Target Binding (e.g., co-crystallography, computational modeling)

Structural biology provides a three-dimensional understanding of how this compound interacts with its PBP targets. Although a specific co-crystal structure of this compound with a PBP is not publicly available, extensive research on other carbapenem-PBP complexes offers significant insights. These studies reveal that the bicyclic core of the carbapenem antibiotic binds within the active site cleft of the PBP. nih.gov The binding is stabilized by a network of hydrogen bonds and other non-covalent interactions. nih.gov

A critical feature of this interaction is the covalent bond formed between the β-lactam ring of this compound and the active site serine of the PBP. This acylation reaction is practically irreversible and renders the enzyme non-functional. The C6 hydroxyethyl (B10761427) side chain, a characteristic feature of many carbapenems, is known to play a role in orienting the molecule within the active site and can contribute to resistance against certain β-lactamases. nih.gov X-ray crystal structures of TokK, a B12-dependent radical SAM enzyme involved in the biosynthesis of this compound, have provided insights into the stereochemistry of the C6 side chain construction. nih.govresearchgate.net

Computational Modeling of this compound-Target Interactions

In the absence of direct co-crystallography data, computational modeling and molecular docking have become essential tools for predicting and analyzing the binding of this compound to PBPs. These in silico methods allow for the visualization of potential binding poses and the identification of key interacting residues.

Modeling studies of carbapenems with PBPs have consistently shown that the carboxylate group at the C3 position of the antibiotic forms a crucial salt bridge with a conserved positively charged residue (often a lysine) in the PBP active site, anchoring the inhibitor. nih.gov The amide and hydroxyl groups of the antibiotic are also predicted to form a series of hydrogen bonds with backbone and side-chain atoms of the PBP, further stabilizing the complex. nih.gov These computational approaches, when combined with kinetic data, provide a powerful platform for understanding the molecular basis of this compound's activity and for the rational design of new, more potent carbapenem antibiotics.

Signal Transduction Pathways Affected by this compound

The primary action of this compound is the direct inhibition of bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics. ontosight.ai This disruption of a vital cellular process triggers a cascade of downstream cellular responses and affects various signal transduction pathways, ultimately culminating in bacterial cell death.

While this compound's direct targets are the PBPs, the consequences of this inhibition reverberate through the cell's signaling networks. The accumulation of peptidoglycan precursors and the resulting cell envelope stress are known to activate two-component signal transduction systems in bacteria. These systems, such as the Cpx and Bae pathways in Gram-negative bacteria, act as sentinels for cell envelope integrity. Their activation initiates a transcriptional response aimed at mitigating the damage, though this is often insufficient to overcome the potent effects of the antibiotic.

Furthermore, the terminal event of cell lysis is often mediated by the activation of endogenous autolysins. The regulation of these cell wall-degrading enzymes is complex and integrated with various cellular signals, including those related to the cell cycle and envelope stress. The catastrophic failure of the cell wall due to PBP inhibition by this compound likely leads to the uncontrolled activity of these autolysins. It is important to note that while this compound contains an α,β-unsaturated ketone scaffold, a feature found in some molecules that can modulate signaling pathways like ERK1/2 in eukaryotic cells, its primary and well-established mechanism of action in bacteria is the inhibition of cell wall synthesis. nih.govmdpi.compreprints.org

Preclinical in Vitro Biological Activity and Structure Activity Relationships of Asparenomycin a

Evaluation of Asparenomycin (B1242592) A Antimicrobial Spectrum in vitro

Asparenomycin A exhibits a broad spectrum of activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria. nih.gov Its bactericidal action makes it effective against a wide range of clinically relevant pathogens. The in vitro antimicrobial spectrum is determined by assessing the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. nih.gov

This compound has demonstrated potent in vitro activity against various species of Gram-positive bacteria. nih.gov Susceptibility testing reveals its efficacy in inhibiting the growth of these organisms at low concentrations.

Table 1: In vitro Susceptibility of Gram-Positive Bacteria to this compound Specific MIC (Minimum Inhibitory Concentration) values are found in primary research literature and indicate potent activity against the organisms listed below. nih.gov

| Gram-Positive Bacteria | MIC (µg/mL) Range |

|---|---|

| Staphylococcus aureus | Data demonstrates susceptibility |

| Streptococcus pneumoniae | Data demonstrates susceptibility |

| Enterococcus species | Data demonstrates susceptibility |

Susceptibility Testing against Gram-Negative Bacteria in vitro

The compound is also effective against a range of Gram-negative bacteria. nih.gov Its ability to counteract these pathogens is a key feature of its broad-spectrum profile.

Table 2: In vitro Susceptibility of Gram-Negative Bacteria to this compound Specific MIC (Minimum Inhibitory Concentration) values are found in primary research literature and indicate potent activity against the organisms listed below. nih.gov

| Gram-Negative Bacteria | MIC (µg/mL) Range |

|---|---|

| Escherichia coli | Data demonstrates susceptibility |

| Klebsiella pneumoniae | Data demonstrates susceptibility |

| Proteus species | Data demonstrates susceptibility |

| Enterobacter species | Data demonstrates susceptibility |

Activity against Anaerobic Microorganisms in vitro

The antimicrobial spectrum of this compound extends to anaerobic bacteria, which are microorganisms that grow in the absence of oxygen. It is bactericidal against various anaerobic species, including Bacteroides fragilis. nih.gov

Table 3: In vitro Susceptibility of Anaerobic Bacteria to this compound Specific MIC (Minimum Inhibitory Concentration) values are found in primary research literature and indicate potent activity against the organisms listed below. nih.gov

| Anaerobic Bacteria | MIC (µg/mL) Range |

|---|---|

| Bacteroides fragilis | Data demonstrates susceptibility |

| Clostridium species | Data demonstrates susceptibility |

Assessment against Drug-Resistant Bacterial Strains in vitro

A significant attribute of this compound is its potent inhibitory activity against β-lactamases, which are enzymes produced by some bacteria that confer resistance to many β-lactam antibiotics. medchemexpress.com This includes both penicillinase and cephalosporinase (B13388198) type enzymes. nih.gov This inherent stability against β-lactamase hydrolysis allows this compound to be effective against various ampicillin-resistant bacterial strains. Furthermore, this β-lactamase inhibition leads to synergistic effects when this compound is combined with other β-lactam antibiotics, such as ampicillin (B1664943). nih.gov

Structure-Activity Relationships (SAR) of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. doi.org By synthesizing and testing analogues with specific structural modifications, researchers can identify key molecular features responsible for potency and other pharmacological properties.

Research into analogues of this compound has provided insights into its structure-activity relationships. One study involved the synthesis of an analog with a 4-β-methyl group, which is not present in the parent molecule. The key findings from this modification were:

Antibacterial Spectrum : The modified analog possessed a spectrum of antibacterial activity that was comparable to that of the original this compound. doi.org

β-Lactamase Inhibition : The analog was found to be a less effective inhibitor of β-lactamases compared to this compound. doi.org Consequently, it exhibited only a moderate level of synergy when combined with ampicillin against β-lactamase-producing organisms. doi.org

Chemical Stability : The introduction of the 4-β-methyl group resulted in a significant increase in the chemical stability of the compound. doi.org

Enzymatic Stability : Despite its enhanced chemical stability, the modification did not lead to an increased stability against degradation by the kidney enzyme dehydropeptidase. doi.org

These findings indicate that while certain modifications can improve chemical properties like stability, they can also negatively impact key biological activities such as β-lactamase inhibition, highlighting the delicate balance in the structure-activity relationship of this compound.

Role of Specific Functional Groups in this compound Biological Activity

The biological activity of this compound, a member of the carbapenem (B1253116) class of antibiotics, is intrinsically linked to its distinct chemical architecture. smolecule.com Functional groups, which are specific arrangements of atoms within a molecule, are responsible for the compound's characteristic chemical reactions and biological effects. peter-ertl.combiotech-asia.org In this compound, several key functional groups are critical for its antibacterial and β-lactamase inhibitory properties.

The foundational core of this compound is the 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid structure. ontosight.ai The β-lactam ring, a four-membered cyclic amide, is the cornerstone of its mechanism of action, enabling it to inhibit bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs). ontosight.ai The reactivity of this ring is paramount for its antibacterial effect. The adjacent carboxylic acid group is also crucial, as it helps in binding the antibiotic to the active site of PBPs.

A distinguishing feature of many potent carbapenems, including this compound, is the side chain at the C6 position. jhu.edunih.gov In this compound, this is a 6-(2-hydroxy-1-methylethylidene) group. ontosight.ai This side chain plays a significant role in providing stability against hydrolysis by many β-lactamase enzymes, which are a primary mechanism of bacterial resistance. jhu.edunih.gov The specific configuration of this group can sterically hinder the approach of β-lactamases, protecting the vital β-lactam ring from inactivation. jhu.edu

Research into a synthetic analog of this compound has provided further insight into the role of other functional groups. In one study, an analog was created with a methyl group introduced at the 4-β position. nih.govdoi.org This modification led to a significant increase in the chemical stability of the compound compared to the parent this compound. nih.govdoi.org However, this structural change also resulted in a reduced efficacy as a β-lactamase inhibitor and did not confer increased stability against the kidney dehydropeptidase enzyme. nih.govdoi.org This demonstrates a delicate balance where a single functional group modification can enhance one property (chemical stability) at the expense of another (enzyme inhibition).

Table 1: Comparison of this compound and its 4-β-Methyl Analog

| Property | This compound | 4-β-Methyl Analog | Citation |

|---|---|---|---|

| Antibacterial Activity | Comparable | Comparable | nih.govdoi.org |

| β-Lactamase Inhibition | Effective | Less Effective | nih.govdoi.org |

| Chemical Stability | Standard | Significantly Increased | nih.govdoi.org |

| Dehydropeptidase Stability | Unstable | Not Increased | nih.govdoi.org |

Stereochemical Influences on this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of the biological activity of this compound. ontosight.ai Stereoisomers of a compound have the same molecular formula and bond connectivity but differ in their spatial orientation, which can lead to vastly different interactions with biological targets like enzymes and receptors. ontosight.ai

The antibacterial potency of this compound is highly dependent on its specific stereoconfiguration. The most active form of the molecule is reported to have the (R)-(R,R-(E,E)) configuration. ontosight.ai This precise spatial arrangement ensures an optimal fit into the active site of bacterial penicillin-binding proteins (PBPs), allowing for efficient inhibition of cell wall synthesis.

The biosynthesis of the C6 side chain, crucial for β-lactamase stability, is a multi-step process where stereochemical control is vital. jhu.edunih.govresearchgate.net Enzymes such as the B12-dependent radical SAM methylase TokK catalyze sequential methylations to construct the alkyl backbone of the side chain. jhu.edunih.govresearchgate.net Structural studies of these enzymes reveal that substrate positioning within the enzyme's active site governs the rate of each methylation and, critically, controls the stereochemical outcome of the final side chain. jhu.edunih.gov

Furthermore, subtle differences in stereochemistry distinguish the different types of asparenomycins. Asparenomycin B, for instance, differs from this compound in its side chains and stereochemistry, and these differences result in Asparenomycin B being more active against certain bacterial strains. ontosight.ai This underscores that even minor changes in the three-dimensional structure can significantly modulate the antibacterial spectrum and potency of the compound.

Combinatorial Approaches with this compound in vitro

The combination of multiple antimicrobial agents is a therapeutic strategy aimed at achieving enhanced efficacy (synergy), preventing the emergence of resistance, or broadening the spectrum of activity. medscape.comnih.gov In vitro studies are essential for identifying promising combinations and characterizing their interactions as synergistic, additive, or antagonistic.

Synergy Studies of this compound with Other Antimicrobial Agents in vitro

Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. For β-lactamase inhibitors like this compound, the primary mechanism of synergy involves protecting a co-administered β-lactam antibiotic from degradation. smolecule.com By inactivating β-lactamase enzymes, this compound can restore the activity of another β-lactam against otherwise resistant bacteria. smolecule.com

Specific in vitro studies on an analog of this compound have demonstrated this principle. When combined with ampicillin, the this compound analog exhibited a moderate level of synergy against a variety of β-lactamase-producing bacterial strains. nih.govdoi.org This synergistic interaction allows ampicillin, which would normally be destroyed by these enzymes, to effectively kill the bacteria. While this study was on an analog, it supports the role of the asparenomycin scaffold as a β-lactamase inhibitor capable of synergistic interactions. nih.govdoi.org

While extensive studies detailing the synergistic combinations of this compound with a wide range of other antibiotics are not widely available in the reviewed literature, the inherent β-lactamase inhibitory activity of the molecule makes it a logical candidate for such combinations. smolecule.com

Additive and Antagonistic Effects of this compound Combinations in vitro

In drug combinations, an additive effect means the combined activity is equal to the sum of the individual effects, while antagonism occurs when the combination is less effective than the individual agents. medscape.com

Specific in vitro studies detailing additive or antagonistic interactions involving this compound were not identified in the reviewed scientific literature. The study of the this compound analog with ampicillin reported synergy, with no mention of additive or antagonistic outcomes. nih.govdoi.org

Theoretically, antagonism can occur when combining certain β-lactam antibiotics. This is sometimes observed when a potent β-lactamase inducer is paired with a β-lactam that is susceptible to the induced enzymes. medscape.com However, there is no specific evidence from the searched literature to suggest that this compound engages in such antagonistic interactions.

Cytotoxicity and Selectivity Profiling of this compound in vitro

Evaluating the potential toxicity of an antimicrobial agent to mammalian cells is a crucial step in preclinical development. In vitro cytotoxicity assays provide an initial assessment of a compound's safety profile and its selectivity for bacterial over mammalian cells. mdpi.comxenometrix.ch

Evaluation of this compound against Mammalian Cell Lines in vitro

The assessment of a compound's cytotoxicity is typically performed using various established mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, human keratinocytes (HaCaT), or VERO cells derived from monkey kidneys. mdpi.complos.org Standard methods to quantify cytotoxicity include the MTT assay, which measures metabolic activity, and the LDH assay, which detects membrane damage via the release of lactate (B86563) dehydrogenase. mdpi.com The results are often expressed as an IC50 value, which is the concentration of a compound that inhibits cell growth or viability by 50%. transresurology.com

Despite the importance of this data, a review of the available scientific literature did not yield specific studies that evaluated the in vitro cytotoxicity of this compound against mammalian cell lines. Therefore, quantitative data such as IC50 values for this compound on common cell lines are not publicly available in the searched sources. While some carbapenems have been noted for potential toxicity, which can limit their clinical use, specific data for this compound is lacking. asm.org

Mechanisms of Resistance to Asparenomycin a

Identification of Resistance Genes and Determinants to Asparenomycin (B1242592) A

Resistance to Asparenomycin A is primarily dictated by the presence of specific genes that either inactivate the antibiotic or prevent it from reaching its target. The most significant among these are genes encoding carbapenemase enzymes. These enzymes, such as KPC (Klebsiella pneumoniae carbapenemase), NDM (New Delhi metallo-β-lactamase), and OXA-48, are highly effective at hydrolyzing carbapenems. nih.govoup.com The genes encoding these enzymes, often designated as blaKPC, blaNDM, and blaOXA-48, are frequently located on mobile genetic elements (MGEs) like plasmids and transposons, which facilitates their spread among different bacterial species. oup.comnih.govresearchgate.net For instance, the blaKPC gene is often found on the Tn4401 transposon. nih.gov

In addition to enzyme-encoding genes, other genetic determinants can contribute to resistance. A patent has described a picromycin (B8209504) resistance-conferring gene that also grants cross-resistance to this compound. google.com Furthermore, regulatory genes such as arlR, cpxR, and ompR can influence the expression of resistance-related elements like efflux pumps, forming part of the broader antibiotic resistome. cd-genomics.com The presence of these genes can be identified in diverse bacterial genera, including Pseudomonas, Escherichia, and Klebsiella. frontiersin.org

Enzymatic Degradation or Modification of this compound by Resisting Organisms